molecular formula C24H21N3O5 B2852168 N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide CAS No. 946224-25-5

N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2852168
CAS RN: 946224-25-5
M. Wt: 431.448
InChI Key: PNZLYPQHRAKKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide, also known as MPAC, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of furo[3,2-b]pyridine-2-carboxamide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide exerts its biological effects by inhibiting various signaling pathways involved in cancer growth and inflammation. N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has also been reported to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has been shown to possess various biochemical and physiological effects. In cancer research, N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has also been shown to possess anti-angiogenic activity by inhibiting the formation of new blood vessels. In inflammation research, N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has been reported to possess anti-viral activity against HIV-1 and HCV.

Advantages And Limitations For Lab Experiments

The advantages of using N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide in lab experiments include its potent biological activity, its ability to inhibit various signaling pathways involved in cancer growth and inflammation, and its anti-viral activity against HIV-1 and HCV. However, the limitations of using N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide in lab experiments include its low yield, its potential toxicity, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide in cancer growth and inflammation. Secondly, studies are needed to investigate the potential of N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. Thirdly, studies are needed to optimize the synthesis method of N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide to increase its yield and reduce its toxicity. Finally, studies are needed to develop new derivatives of N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide with improved solubility and bioavailability.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide involves the reaction of 2-aminofuro[3,2-b]pyridine with 2-(p-tolyloxy)acetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxyaniline. The yield of N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide obtained from this method is approximately 50%.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has been reported to possess anti-viral activity against HIV-1 and HCV.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-15-9-11-16(12-10-15)31-14-20(28)27-22-21-19(8-5-13-25-21)32-23(22)24(29)26-17-6-3-4-7-18(17)30-2/h3-13H,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZLYPQHRAKKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide

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